methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate
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Overview
Description
Methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate is a complex organic compound known for its unique structure and diverse applications. This compound is a glycoside and an iridoid monoterpenoid, which are classes of naturally occurring organic compounds often found in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate involves multiple steps, typically starting from simpler organic molecules. The process often includes glycosylation reactions where a sugar moiety is attached to the aglycone part of the molecule. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, including the use of genetically modified microorganisms to produce the compound in large quantities. These methods are often preferred due to their efficiency and sustainability compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate has numerous applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation and cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
7-Deoxyloganic Acid: Another iridoid glycoside with similar structural features and biological activities.
Loganin: A related compound known for its anti-inflammatory and antioxidant properties.
Shanzhiside Methyl Ester: A compound with similar glycoside structure and potential therapeutic applications.
Uniqueness
Methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical reactivity and biological activities .
Properties
Molecular Formula |
C17H26O14 |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O14/c1-15(25)10(22)11(23)16(26)5(12(24)28-2)4-29-14(17(15,16)27)31-13-9(21)8(20)7(19)6(3-18)30-13/h4,6-11,13-14,18-23,25-27H,3H2,1-2H3 |
InChI Key |
XTIUAZYOQHDVCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C2(C1(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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